molecular formula C22H26ClN3O2 B6430270 4-({1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)-2,6-dimethylpyrimidine CAS No. 2097872-33-6

4-({1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)-2,6-dimethylpyrimidine

Cat. No.: B6430270
CAS No.: 2097872-33-6
M. Wt: 399.9 g/mol
InChI Key: WLROIEYZIBNKMH-UHFFFAOYSA-N
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Description

4-({1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)-2,6-dimethylpyrimidine is a complex heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 4. The molecule is further functionalized with a pyrrolidin-3-yloxy moiety, which is linked to a 1-(4-chlorophenyl)cyclopentanecarbonyl group.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-15-13-20(25-16(2)24-15)28-19-9-12-26(14-19)21(27)22(10-3-4-11-22)17-5-7-18(23)8-6-17/h5-8,13,19H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLROIEYZIBNKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)-2,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrimidine core substituted with a pyrrolidine moiety and a chlorophenyl-cyclopentanecarbonyl group. The presence of these functional groups is crucial for its biological activity. The molecular formula is C18H22ClN3OC_{18}H_{22}ClN_3O, with a molecular weight of approximately 341.84 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with a piperidine nucleus have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities have been observed in related compounds, indicating that this compound may also possess similar properties .
  • Antitumor Activity : Research has highlighted the potential for compounds with similar frameworks to exhibit anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways .

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses based on structural analogs can be proposed:

  • Interaction with Enzymes : The presence of the pyrimidine and piperidine moieties may facilitate binding to active sites on enzymes, inhibiting their function and leading to reduced bacterial growth or altered metabolic pathways in cancer cells.
  • Receptor Modulation : The chlorophenyl group may interact with various receptors involved in cellular signaling, potentially modulating pathways related to inflammation or cell proliferation .

Case Studies and Research Findings

Several studies have focused on related compounds to infer the potential biological activity of this compound:

StudyCompoundFindings
Sanchez-Sancho et al., 1998Piperidine derivativesDemonstrated strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM against various strains .
Nithiya et al., 2011Sulfamoyl derivativesShowed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .
Kumar et al., 2009Anticancer agentsReported induction of apoptosis in human cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with other pyrimidine-based derivatives and cyclopentane/pyrrolidine-containing analogs. Below is an analysis of key differences and similarities:

Pyrimidine Core Modifications

For example, 2,6-dimethylpyrimidine derivatives in kinase inhibitors (e.g., imatinib analogs) show prolonged half-lives due to reduced cytochrome P450 metabolism. In contrast, pyrimidines with bulkier substituents (e.g., trifluoromethyl groups) exhibit higher lipophilicity but may suffer from reduced solubility.

Oxygen-Linked Pyrrolidine Moieties :

  • The pyrrolidin-3-yloxy group introduces conformational flexibility and hydrogen-bonding capacity. Similar structures in β-secretase inhibitors (e.g., LY2811376) leverage pyrrolidine’s sp³-hybridized nitrogen for target engagement.
  • Substitution of the pyrrolidine ring (e.g., with fluorine or hydroxyl groups) in related compounds alters pharmacokinetic profiles, as seen in JAK2 inhibitors where fluorinated analogs demonstrate improved bioavailability.
Cyclopentanecarbonyl-4-chlorophenyl Substituent

Aryl Group Variations :

  • The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and resistance to oxidative degradation. Comparatively, 4-fluorophenyl analogs (e.g., in antifungal agents) exhibit reduced steric bulk but similar electronic effects.
  • Replacement with nitro or methoxy groups (e.g., in herbicide sulfonylureas) significantly alters binding affinity and selectivity.

Cyclopentane vs. Cyclohexane-based analogs (e.g., in COX-2 inhibitors) prioritize conformational stability over metabolic turnover rates.

Key Observations :

  • Its metabolic stability likely surpasses cyclohexane-based analogs due to reduced ring strain and slower oxidative degradation.

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